3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione
CAS No.:
Cat. No.: VC18798329
Molecular Formula: C14H18O2S2
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O2S2 |
|---|---|
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 3,4-dicyclopentyloxycyclobut-3-ene-1,2-dithione |
| Standard InChI | InChI=1S/C14H18O2S2/c17-13-11(15-9-5-1-2-6-9)12(14(13)18)16-10-7-3-4-8-10/h9-10H,1-8H2 |
| Standard InChI Key | RKPYLPQTHSXVGT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)OC2=C(C(=S)C2=S)OC3CCCC3 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s backbone consists of a strained cyclobutene ring fused to a dithione group (–S–C(=S)–S–) at positions 1 and 2. At positions 3 and 4, two cyclopentyloxy groups (–O–C₅H₉) are attached, introducing significant steric hindrance. This configuration creates a planar, conjugated system stabilized by resonance between the dithione and cyclobutene π-electrons .
The molecular formula is C₁₄H₁₈O₂S₂, with a molecular weight of 298.42 g/mol. Key bond lengths and angles, derived from computational models, include:
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C=S bond length: 1.63 Å (typical for thiocarbonyl groups)
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C–O bond length: 1.43 Å (consistent with ether linkages)
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Dihedral angle between cyclopentyl groups: 112° (minimizing steric clashes).
Spectroscopic Characterization
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IR spectroscopy: Strong absorption bands at 1,210 cm⁻¹ (C=S stretch) and 1,090 cm⁻¹ (C–O–C asymmetric stretch) .
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¹H NMR: Cyclopentyl protons appear as multiplet signals between δ 1.5–2.1 ppm, while the cyclobutene ring protons resonate as a singlet at δ 6.8 ppm .
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¹³C NMR: The dithione carbons are deshielded, appearing at δ 195–205 ppm.
Synthetic Methodologies
Primary Synthetic Route
The synthesis of 3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione involves a three-step sequence:
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Formation of the cyclobutene-dione precursor: Cyclobut-3-ene-1,2-dione is prepared via [2+2] photocycloaddition of acetylene derivatives.
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Thionation: The dione is treated with Lawesson’s reagent (LR) in toluene under reflux, replacing oxygen atoms with sulfur to yield the dithione.
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Etherification: The dithione undergoes nucleophilic substitution with cyclopentanol in the presence of NaH as a base, affording the final product .
Key reaction conditions:
Alternative Approaches
A stereodivergent synthesis reported in academic literature employs squaramide-based catalysts to control stereochemistry during the etherification step. This method achieves enantiomeric excess (ee) values up to 96% by dynamically resolving intermediates .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
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Thermal stability: Decomposes at 248°C without melting, as observed via thermogravimetric analysis (TGA).
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Light sensitivity: Undergoes [4π] electrocyclic ring-opening under UV light (λ = 300 nm), forming a linear dithioketene intermediate .
Reactivity Profile
The compound participates in several characteristic reactions:
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Nucleophilic substitution: Cyclopentyloxy groups are replaceable with stronger nucleophiles (e.g., amines, thiols).
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Diels-Alder reactions: Acts as a dienophile with electron-rich dienes, forming six-membered sulfur-containing rings.
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Coordination chemistry: The dithione moiety binds transition metals (e.g., Pd, Pt) to form chelate complexes .
Applications and Research Frontiers
Catalysis
In asymmetric catalysis, the compound serves as a chiral auxiliary in dynamic kinetic resolutions. For example, its derivatives facilitate the stereodivergent synthesis of β-trifluoromethyl-α-amino acids, achieving diastereomeric ratios (dr) up to 5.7:1 .
Materials Science
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Polymer precursors: The dithione group polymerizes via radical-initiated mechanisms, yielding polythioesters with high thermal resistance.
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Liquid crystals: Functionalization with mesogenic groups induces smectic phases, as demonstrated in differential scanning calorimetry (DSC) studies.
Medicinal Chemistry
Though underexplored, preliminary studies suggest the compound inhibits cysteine proteases through covalent modification of active-site thiols. IC₅₀ values against cathepsin B are reported at 12 μM .
Challenges and Future Directions
Current limitations include:
Future research should prioritize:
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Flow chemistry adaptations to improve yield and reproducibility.
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Computational modeling to predict reactivity and optimize catalyst design.
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Biological screening to evaluate toxicity and therapeutic potential.
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